molecular formula C15H16N2S B074975 N,N'-Dibenzylthiourea CAS No. 1424-14-2

N,N'-Dibenzylthiourea

Cat. No.: B074975
CAS No.: 1424-14-2
M. Wt: 256.4 g/mol
InChI Key: LQZPSWMMTICWHD-UHFFFAOYSA-N
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Description

N,N’-Dibenzylthiourea is an organosulfur compound with the molecular formula C₁₅H₁₆N₂S. It is a derivative of thiourea, where the hydrogen atoms of the amino groups are replaced by benzyl groups. This compound is known for its diverse applications in organic synthesis and various fields of scientific research.

Scientific Research Applications

N,N’-Dibenzylthiourea has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and anti-inflammatory agent.

    Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.

Safety and Hazards

N,N’-Dibenzylthiourea is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If skin contact occurs, it should be washed off immediately with plenty of water . If inhaled, the affected individual should be moved to fresh air .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylthiourea can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

  • Dibenzylamine is reacted with carbon disulfide in an aqueous or organic solvent.
  • A base, such as sodium hydroxide or potassium hydroxide, is added to facilitate the reaction.
  • The mixture is stirred and heated to promote the formation of N,N’-Dibenzylthiourea.

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Dibenzylthiourea may involve more efficient and scalable methods, such as:

  • Using ultrasound-assisted synthesis to enhance reaction rates and yields.
  • Employing green solvents like polyethylene glycol or water to minimize environmental impact.
  • Utilizing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dibenzylamine and other amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N,N’-Dibenzylthiourea involves its interaction with various molecular targets and pathways. It can:

  • Inhibit enzymes by binding to their active sites.
  • Interfere with cellular signaling pathways.
  • Induce oxidative stress in microbial cells, leading to their death.

Comparison with Similar Compounds

N,N’-Dibenzylthiourea can be compared with other thiourea derivatives, such as:

    N,N’-Dimethylthiourea: Similar in structure but with methyl groups instead of benzyl groups.

    N,N’-Diethylthiourea: Contains ethyl groups instead of benzyl groups.

    N,N’-Diphenylthiourea: Has phenyl groups instead of benzyl groups.

Uniqueness: N,N’-Dibenzylthiourea is unique due to its benzyl groups, which impart specific chemical properties and biological activities. Its larger and more hydrophobic benzyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

1,3-dibenzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZPSWMMTICWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061685
Record name Thiourea, N,N'-bis(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-14-2
Record name Dibenzylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name N,N'-Dibenzylthiourea
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name 1,3-dibenzyl-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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